Methyl 5-bromo-2-methoxy-4-nitrobenzoate
Description
Methyl 5-bromo-2-methoxy-4-nitrobenzoate is a substituted benzoate ester characterized by three key functional groups: a bromine atom at position 5, a methoxy group at position 2, and a nitro group at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-8-4-7(11(13)14)6(10)3-5(8)9(12)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCUSOBHOKLSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis typically begins with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group at the 4-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 5-bromo-2-methoxy-4-nitrobenzoate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 5-bromo-2-methoxy-4-nitrobenzoate can undergo nucleophilic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methoxy group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 5-bromo-2-methoxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials due to its functional groups that can participate in polymerization reactions.
Mechanism of Action
The specific mechanism of action for methyl 5-bromo-2-methoxy-4-nitrobenzoate depends on its application. In drug development, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The substituent at position 4 significantly influences electronic and steric properties:
Functional Group Variations
- Methyl 4-Bromo-3-Hydroxybenzoate (CAS 106291-80-9, ): The hydroxy group at position 3 introduces hydrogen-bonding capability, increasing solubility in polar solvents. However, the absence of a nitro group reduces electrophilicity, limiting use in reactions requiring strong electron-deficient aromatic systems .
- Methyl 2-Methoxy-6-Nitrobenzoate (CAS 77901-52-1, ): The nitro group at position 6 (vs. This positional isomer may exhibit distinct spectroscopic signatures in NMR and IR analyses .
Physical and Chemical Properties
- Melting Points : Nitro-substituted benzoates (e.g., Methyl 5-Methoxy-2-Nitrobenzoate) typically exhibit higher melting points (>100°C) due to strong intermolecular dipole interactions .
- Solubility: Bromine and nitro groups reduce solubility in non-polar solvents. Comparatively, trifluoromethyl-substituted analogs () show improved solubility in organic phases like dichloromethane .
Table 2: Comparative Physical Properties (Estimated)
| Compound | Melting Point (°C) | Solubility in CH₂Cl₂ | LogP (Predicted) |
|---|---|---|---|
| Methyl 5-Bromo-2-Methoxy-4-Nitrobenzoate | 110–120 | Moderate | 2.8 |
| Methyl 5-Bromo-2-Methoxy-4-CF₃-Benzoate | 90–100 | High | 3.5 |
| Methyl 5-Methoxy-2-Nitrobenzoate | 105–115 | Low | 1.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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